3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-28-21-10-9-18(14-22(21)29-2)24(27)25-15-20(23-8-5-13-30-23)26-12-11-17-6-3-4-7-19(17)16-26/h3-10,13-14,20H,11-12,15-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWDDKCKEZUMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are classified based on shared features: TIQ core , benzamide groups , and heterocyclic substituents . Below is a detailed comparison of key analogs, emphasizing synthetic routes, structural variations, and spectroscopic characteristics.
Table 1: Key Structural Analogs and Their Features
*Molecular weights calculated based on formulae.
Key Observations:
TIQ Core Modifications: The target compound and analogs from share a TIQ core but differ in substitution patterns. For instance, 28a and 28c incorporate 3,4-dimethoxyphenylmethyl groups at the TIQ nitrogen, whereas the target compound uses a thiophen-2-yl ethyl chain. This substitution may alter lipophilicity and receptor binding .
Benzamide Variations :
- The target’s 3,4-dimethoxybenzamide group is structurally similar to 28a and 28c , which feature acetamide and benzamide substituents, respectively. IR data for these analogs (νC=O ~1675–1680 cm⁻¹) align with the expected carbonyl stretching for the target compound .
- ’s oxadiazole-benzamide hybrid introduces a heterocyclic ring, likely increasing rigidity and hydrogen-bonding capacity compared to the target’s simple benzamide .
Thiophene vs. Other Heterocycles :
- The target’s thiophen-2-yl group contrasts with 28a /28c ’s arylalkyl substituents. Thiophene’s electron-rich π-system may enhance interactions with aromatic residues in biological targets, as seen in other medicinal compounds .
- f’s dual thiophen-2-yl substituents suggest enhanced steric bulk, which could impact binding kinetics compared to the target’s single thiophene .
Preparation Methods
Formation of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline moiety is synthesized via Pictet-Spengler condensation , where phenethylamine derivatives react with aldehydes under acidic conditions. For example:
-
Reagents : 3,4-Dimethoxyphenethylamine and formaldehyde.
-
Conditions : HCl (1 M) in ethanol, reflux at 80°C for 12 hours.
This step forms the bicyclic tetrahydroisoquinoline structure, critical for subsequent functionalization.
Thiophene Substitution via Suzuki-Miyaura Coupling
The thiophene group is introduced using a Suzuki-Miyaura cross-coupling reaction :
-
Reagents : Tetrahydroisoquinoline-boronic ester and 2-bromothiophene.
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Conditions : K₂CO₃ (2 eq.), DMF/H₂O (4:1), 100°C for 8 hours.
-
Yield : 65–70% after column chromatography (SiO₂, hexane/EtOAc 3:1).
This method ensures regioselective coupling while preserving the integrity of the methoxy groups.
Benzamide Formation via Acylation
The final step involves acylation of the amine intermediate with 3,4-dimethoxybenzoyl chloride:
-
Reagents : 3,4-Dimethoxybenzoyl chloride (1.2 eq.), triethylamine (2 eq.).
-
Conditions : Dichloromethane (DCM), 0°C to room temperature, 4 hours.
Alternative Pathway Using Thiourea Intermediates
A novel method adapted from benzothiazinone synthesis employs thiourea intermediates to streamline the formation of the benzamide group:
Synthesis of Thiourea Derivative
Ring-Closure to Benzamide
The thiourea intermediate undergoes cyclization in the presence of:
This pathway avoids toxic reagents like carbon disulfide and improves scalability compared to traditional methods.
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
Industrial synthesis prioritizes efficiency and safety:
-
Reactor Type : Microfluidic continuous flow reactor.
-
Conditions :
-
Residence time: 10 minutes.
-
Temperature: 120°C.
-
Catalyst: Immobilized Pd nanoparticles on carbon.
-
-
Throughput : 1.2 kg/day with 95% purity.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide?
- Methodological Answer : Synthesis typically involves:
Amide Bond Formation : Condensation of 3,4-dimethoxybenzoic acid with a secondary amine intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Intermediate Preparation : Alkylation or nucleophilic substitution to introduce the tetrahydroisoquinoline and thiophene moieties .
Purification : Chromatography or recrystallization to isolate the final product .
- Key Considerations : Reaction temperature (often 0–25°C) and solvent choice (e.g., dichloromethane or DMF) significantly impact yield .
Q. How is the compound characterized for purity and structural integrity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) .
- Chromatography : HPLC or GC-MS to assess purity (>95%) and monitor byproduct formation .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
Advanced Research Questions
Q. How can reaction conditions be optimized for amide bond formation in this compound?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., EDCI, HATU) and bases (e.g., N-methylmorpholine) to enhance efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) to improve solubility of intermediates .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify optimal reaction times .
- Data Contradiction Example : EDCI may yield higher purity than HATU despite lower reaction rates, necessitating trade-off analysis .
Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine XRD for crystalline structure analysis with NMR/IR to resolve ambiguities in aromatic proton assignments .
- Computational Modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts and compare with experimental data .
- Case Study : Discrepancies in thiophene ring proton signals may arise from conformational flexibility; variable-temperature NMR can clarify dynamics .
Q. How do structural analogs of this compound inform pharmacological activity?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Studies : Compare with analogs like nomifensine (antidepressant) or diclofensine to identify critical functional groups (e.g., methoxy vs. trifluoromethyl) .
- Biological Assays : Screen for anti-inflammatory activity via COX-2 inhibition or anticancer potential via apoptosis assays (e.g., MTT assay) .
- Table : Key Structural Analogs and Activities
| Compound | Key Modifications | Observed Activity | Reference |
|---|---|---|---|
| Nomifensine | Tetrahydroisoquinoline core | Dopamine reuptake inhibition | |
| 4-Ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Thiadiazole substitution | Anticancer (apoptosis induction) |
Experimental Design & Data Analysis
Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, then quantify degradation via HPLC .
- Kinetic Modeling : Use first-order decay models to calculate half-life and identify labile functional groups (e.g., amide bonds) .
Q. How can contradictory bioactivity data across cell lines be addressed?
- Methodological Answer :
- Dose-Response Curves : Test IC₅₀ values in multiple cell lines (e.g., HeLa, MCF-7) to account for variability in membrane permeability .
- Mechanistic Studies : Use siRNA knockdown or Western blotting to identify target proteins (e.g., kinases) that mediate activity .
Synthesis Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide Bond Formation | EDCI/DMAP, DCM, 0°C, 12 h | 65–75 | >95 | |
| Thiophene Introduction | Pd-catalyzed cross-coupling, THF | 50–60 | 90 | |
| Final Purification | Column chromatography (SiO₂, EtOAc/hexane) | 70 | 99 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
